molecular formula C6H10O B151901 Cyclopentanecarboxaldehyde CAS No. 872-53-7

Cyclopentanecarboxaldehyde

Cat. No. B151901
CAS RN: 872-53-7
M. Wt: 98.14 g/mol
InChI Key: VELDYOPRLMJFIK-UHFFFAOYSA-N
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Description

Cyclopentanecarboxaldehyde is a chemical compound that is part of the cyclopentane family, characterized by a five-membered ring structure. While the provided papers do not directly discuss cyclopentanecarboxaldehyde, they do provide insights into the chemistry of related cyclopentane derivatives and their reactivity, which can be informative for understanding the properties and reactivity of cyclopentanecarboxaldehyde by analogy.

Synthesis Analysis

The synthesis of cyclopentane derivatives can involve various strategies, including catalytic processes. For instance, cyclopentadienone iron alcohol complexes can be generated from reactions involving aldehydes, as described in the synthesis and reactivity study of iron-catalyzed hydrogenation of aldehydes . This suggests that similar iron-catalyzed methods could potentially be applied to the synthesis of cyclopentanecarboxaldehyde.

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives can be complex and is often characterized using techniques such as NMR and IR spectroscopy, and sometimes confirmed by X-ray crystallography . The structure of cyclopentanecarboxaldehyde would likely be analyzed using similar methods to determine its conformation and electronic properties.

Chemical Reactions Analysis

Cyclopentane derivatives can participate in various chemical reactions. For example, the alcohol ligands in cyclopentadienone iron alcohol complexes are prone to dissociation and can be replaced by other ligands, indicating a level of reactivity that could be relevant for cyclopentanecarboxaldehyde as well . Additionally, the asymmetric addition of hydrogen cyanide to benzaldehydes catalyzed by synthetic cyclic peptides suggests that cyclopentanecarboxaldehyde could also undergo similar nucleophilic addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives can vary widely. The thermal instability of certain complexes , as well as the stereoselectivity observed in palladium-catalyzed syntheses of condensed cyclopentanes , highlight the importance of understanding the specific conditions under which cyclopentanecarboxaldehyde is stable and reactive. The synthesis of 2-cyclopentenones from γ-ketoaldehyde acetals further demonstrates the reactivity of cyclopentane-containing compounds, which could be extrapolated to predict the behavior of cyclopentanecarboxaldehyde under similar conditions.

Scientific Research Applications

Chiral Ligands and Enantioselective Synthesis

Cyclopentanecarboxaldehyde has been utilized in the synthesis of optically active trans‐2‐(N,N‐dialkylamino)cyclopentanols, which serve as chiral ligands in enantioselective synthesis. This process demonstrates the utility of cyclopentanecarboxaldehyde in producing compounds with high chemical yields and enantiomeric excesses, highlighting its role in asymmetric synthesis and chiral chemistry (González‐Sabín et al., 2006).

Spectroscopy and Electronic Structures

The cyclopentanecarboxaldehyde molecule has been studied using the CNDO method in spectroscopy, particularly focusing on its electronic spectra. This research aids in understanding the σ–π interactions and the influence of substituents on the electronic spectra of compounds like cyclopentanecarboxaldehyde (Bene & Jaffe, 1968).

Macrocyclic Chemistry

A study explored the synthesis of new glycoluril-like molecules, including cyclopentanopropanediurea (CyP-TD), from cyclopentanecarboxaldehyde. This research is significant for understanding the formation of macrocyclic compounds and their applications in areas like host-guest chemistry and molecular recognition (Wu et al., 2017).

Catalysis and Organic Synthesis

Cyclopentanecarboxaldehyde plays a role in catalysis, as demonstrated in the Cp2TiPh2-catalyzed reaction with benzaldehydes to produce bis(substitutedbenzylidene)cycloalkanones. This example shows the compound's potential in facilitating catalytic processes and in the field of organic synthesis (Nakano & Migita, 1993).

Homogeneous Catalysis

Research on homogeneous catalyzed hydroformylation of cyclopentene to cyclopentanecarboxaldehyde offers insights into catalytic synergism and kinetics in organometallic chemistry. This work is vital for understanding the mechanisms of catalytic reactions and the development of efficient catalytic systems (Li et al., 2004).

Pharmaceutical Applications

While the direct role of cyclopentanecarboxaldehyde in pharmaceutical applications is limited, its derivative compounds play significant roles. For example, the study of cyclopentanedicarboxylic acids and their behavior in solutions contributes to understanding pharmaceutical intermediates' properties (Kvaratskhelia et al., 2013).

Safety And Hazards

Cyclopentanecarboxaldehyde is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

cyclopentanecarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c7-5-6-3-1-2-4-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELDYOPRLMJFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236176
Record name Cyclopentanecarbaldehyde
Source EPA DSSTox
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Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentanecarbaldehyde

CAS RN

872-53-7
Record name Cyclopentanecarboxaldehyde
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Record name Cyclopentanecarbaldehyde
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Record name Cyclopentanecarboxaldehyde
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Record name Cyclopentanecarbaldehyde
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Record name Cyclopentanecarbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
359
Citations
V Dev - Journal of Chemical Education, 1970 - ACS Publications
… Last, the pinacol rearrangement of ĢraŦs-l,2-eyclohexanediol to cyclopentanecarboxaldehyde can be carried out in 4 M sulfuric acid solution at elevated temperatures …
Number of citations: 2 pubs.acs.org
D Friedrich, LA Paquette - The Journal of Organic Chemistry, 1991 - ACS Publications
… Consequently, consideration of thetwo envelope conformations available to a cyclopentanecarboxaldehyde causes four alternatives to emerge as the prime candidates for the …
Number of citations: 34 pubs.acs.org
O Grummitt, J Liska, G Greull - Organic Syntheses, 2003 - Wiley Online Library
Abstract Cyclopentanecarboxaldehyde reactant: 740.0 g.(2.49 moles) of reagent mercuric sulfate reactant: 82.0 g.(101 ml., 1.0 mole) of cyclohexene product …
Number of citations: 5 onlinelibrary.wiley.com
IR Politzer, AI Meyers - Organic Syntheses, 2003 - Wiley Online Library
Aldehydes from 2‐benzyl‐4,4,6‐trimethyl‐5,6‐dihydro‐1,3(4H)‐oxazine: 1‐phenylcyclopentanecarboxaldehyde reactant: 21.7 g. (0.100 mole) of 2‐benzyl‐4,4,6‐trimethyl‐5,6‐dihydro‐1…
Number of citations: 0 onlinelibrary.wiley.com
SM Naqvi, JP Horwitz, R Filler - Journal of the American Chemical …, 1957 - ACS Publications
… state IIIwould leadto the formation of 1-methylcyclopentanecarboxaldehyde, wdiich was … , the four centers C6, Ci, C2 and Br are trans coplanar and cyclopentanecarboxaldehyde …
Number of citations: 63 pubs.acs.org
G Magnusson - Organic preparations and procedures international, 1990 - Taylor & Francis
… Cyclopentanecarboxaldehyde was the postulated intermediate supposed to react further … Godchot and Mousseronl3 and McCasland14 found that cyclopentanecarboxaldehyde was …
Number of citations: 21 www.tandfonline.com
DR Larkin - The Journal of Organic Chemistry, 1965 - ACS Publications
… cyclopentanecarboxaldehyde. Attempts to separate pure cyclopentanecarboxaldehyde from the … A sample of reactionproduct containing 0.052 mole of cyclopentanecarboxaldehyde and …
Number of citations: 13 pubs.acs.org
J Rocek, JC Drozd - Journal of the American Chemical Society, 1970 - ACS Publications
… The solvolysis of cyclohexene oxide under the same conditions (in the absence of chromic acid) yields cis-and íranj-2-acetoxycyclohexanol and cyclopentanecarboxaldehyde in a …
Number of citations: 19 pubs.acs.org
AM Anderson, JM Blazek, P Garg, BJ Payne… - Tetrahedron …, 2000 - Elsevier
… In contrast, rearrangement of 1-methylcyclohexene oxide with LiBr-HMPA in benzene gave 1-methyl-1-cyclopentanecarboxaldehyde as the major product (95%). b Good yields of tert-…
Number of citations: 94 www.sciencedirect.com
S Oka - Bulletin of the Chemical Society of Japan, 1962 - journal.csj.jp
… to ƒÃ-caprolactone was very difficult as compared with those of 1, 4-butanediol and 1, 5-pentanediol, and that it yielded 1-cyclopentene-lcarboxaldehyde, cyclopentanecarboxaldehyde …
Number of citations: 13 www.journal.csj.jp

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